3,6-Dichloropyridin-2-amine hydrochloride

Cross-Coupling Synthetic Chemistry Catalysis

Procuring generic dichloroaminopyridines can derail CNS drug programs due to regiochemical mismatch. 3,6-Dichloropyridin-2-amine hydrochloride (CAS 2228150-82-9) is the exact 3,6-substituted scaffold required. - nNOS Inhibitor Potency: Derived leads show sub-micromolar IC50 (0.5 µM) with high membrane permeability. - Reliable Cross-Coupling: Delivers 85% yield in Suzuki-Miyaura and 79% in Sonogashira reactions. - Aqueous Compatibility: Hydrochloride salt enhances solubility for chemoselective bioconjugation in aqueous media.

Molecular Formula C5H5Cl3N2
Molecular Weight 199.46
CAS No. 2228150-82-9
Cat. No. B2466512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyridin-2-amine hydrochloride
CAS2228150-82-9
Molecular FormulaC5H5Cl3N2
Molecular Weight199.46
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)N)Cl.Cl
InChIInChI=1S/C5H4Cl2N2.ClH/c6-3-1-2-4(7)9-5(3)8;/h1-2H,(H2,8,9);1H
InChIKeyORYKSGDZCGORMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyridin-2-amine hydrochloride: Key Scaffold for CNS and Cross-Coupling


3,6-Dichloropyridin-2-amine hydrochloride (CAS 2228150-82-9) is a hydrochloride salt form of a dihalogenated aminopyridine derivative, featuring a pyridine core with chlorine atoms at the 3- and 6-positions and a primary amine at the 2-position [1]. This regiochemical substitution pattern confers unique reactivity profiles in transition metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SₙAr) compared to other dichloro-aminopyridine isomers, making it a privileged scaffold for constructing complex heterocycles and a key intermediate in central nervous system (CNS) drug discovery programs [2].

3,6-Dichloropyridin-2-amine hydrochloride: Why Generics Fail


In the procurement of halogenated aminopyridine building blocks, it is a critical error to assume that all dichloro-aminopyridine isomers or their free-base/hydrochloride salt forms are functionally equivalent. The specific 3,6-regiochemistry of the chlorine atoms on the pyridine ring dictates the relative reactivity of the C-Cl bonds in palladium-catalyzed cross-couplings, SₙAr reactions, and the electronic influence on the adjacent 2-amino group [1]. Using a generic or incorrectly substituted analog, such as 2,6-dichloro-3-aminopyridine or 4,6-dichloro-2-aminopyridine, will result in different regioselectivity, lower yields, and the generation of distinct byproducts, thereby derailing established synthetic routes and invalidating structure-activity relationship (SAR) data in medicinal chemistry campaigns [2]. Furthermore, the hydrochloride salt form offers distinct advantages in handling, storage stability, and aqueous solubility compared to the free base, directly impacting reaction work-up and purification in aqueous or polar protic media .

3,6-Dichloropyridin-2-amine hydrochloride: Evidence vs. Key Analogs


Improved Palladium-Catalyzed Amination vs. 2,6-Isomer

In palladium-catalyzed amination reactions using dichloropyridines, the 3,6-dichloro substitution pattern exhibits distinct reactivity and higher yields compared to the 2,6-dichloro analog. A comparative study using the Pd-PEPPSI-IPentCl catalyst demonstrated that 2-aminopyridine derivatives with the 3,6-dichloro pattern are superior substrates, enabling efficient coupling of sterically hindered amines under mild conditions, a transformation where 2,6-dichloro isomers often lead to catalyst deactivation or lower turnover [1].

Cross-Coupling Synthetic Chemistry Catalysis

Hydrochloride Salt Solubility Advantage

The hydrochloride salt of 3,6-dichloropyridin-2-amine (CAS 2228150-82-9) is specifically prepared to enhance aqueous solubility and improve handling characteristics compared to its free base counterpart (CAS 313535-01-2). While quantitative solubility data for the free base is not reported in authoritative databases, it is described as a 'white to off-white solid' with no explicit water solubility, whereas the hydrochloride salt is known to be 'soluble in water' and 'soluble in organic solvents' . The salt form also exhibits a higher melting point, indicative of improved solid-state stability .

Formulation Medicinal Chemistry Process Chemistry

SₙAr Regioselectivity: 3,6- vs. 4,6-Isomer

The 3,6-dichloro substitution pattern directs nucleophilic attack in SₙAr reactions differently than the 4,6-dichloro isomer. In palladium-catalyzed aminations, the 3,6-isomer exhibits selective functionalization at the 6-position, whereas the 4,6-isomer shows different regiochemical outcomes due to altered electronic and steric environments [1]. The 3,6-isomer also features a unique hydrogen-bonded ladder motif in the solid state, a structural feature absent in the 4,6-isomer, which can impact crystallization and purification [2].

Medicinal Chemistry Synthetic Methodology SAR

nNOS Inhibition Potency: Divergent vs. 3,5-Isomer

3,6-Dichloropyridin-2-amine hydrochloride serves as a crucial building block for potent and selective human neuronal nitric oxide synthase (hnNOS) inhibitors, with lead compounds demonstrating IC₅₀ values in the sub-micromolar range (e.g., 0.5 µM) and high membrane permeability . In contrast, the 3,5-dichloro isomer (CAS 4214-74-8) is reported to be a weaker inhibitor, with an IC₅₀ of ~28 µM, and is considered 'neither potent nor selective' [1]. This substantial difference in potency underscores the critical importance of precise chlorine placement for target engagement.

CNS Drug Discovery Neurodegeneration Enzyme Inhibition

3,6-Dichloropyridin-2-amine hydrochloride: Optimal Use Cases


CNS Drug Discovery: Neurodegenerative Diseases

This compound is optimally deployed as a starting material for synthesizing selective neuronal nitric oxide synthase (nNOS) inhibitors. The demonstrated sub-micromolar potency of derived compounds (IC₅₀ = 0.5 µM) and their high membrane permeability make this scaffold a top-tier choice for developing therapeutics targeting neurodegeneration, neuropathic pain, and cerebral ischemia . Procurement of the hydrochloride salt is essential for maintaining high purity and facilitating aqueous work-ups during multi-step synthesis.

High-Yield Cross-Couplings: Suzuki & Sonogashira

The compound's 3,6-dichloro pattern enables high-yielding cross-coupling reactions, as evidenced by 85% yield in Suzuki-Miyaura and 79% yield in Sonogashira couplings using standard palladium catalysts . This makes it a highly reliable building block for constructing diverse biaryl and alkyne-linked libraries. Its superior performance in these transformations justifies its procurement over other dichloropyridine isomers, which often require extensive optimization to achieve comparable yields.

Bioconjugation & Probe Synthesis

The enhanced aqueous solubility of the hydrochloride salt relative to the free base is a critical advantage for chemoselective bioconjugation reactions, such as those employing NHS-ester or click chemistry protocols, which are typically performed in aqueous or mixed aqueous-organic media . This allows for direct conjugation to biomolecules (e.g., proteins, antibodies) without the need for harsh organic co-solvents, preserving biomolecule integrity.

Selective Herbicide Development

The compound serves as a versatile building block for creating selective herbicides that target specific weed metabolic pathways while sparing crops . The 3,6-dichloro-2-amino motif is a privileged substructure in commercial herbicides (e.g., picloram), and its regiochemically defined nature is crucial for achieving desired potency and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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